molecular formula C14H17N B13671126 6-(tert-Butyl)-3-methylisoquinoline

6-(tert-Butyl)-3-methylisoquinoline

Cat. No.: B13671126
M. Wt: 199.29 g/mol
InChI Key: DMOCRXGJWWDLPE-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-3-methylisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Friedländer synthesis can be employed, where an aldehyde and a ketone react in the presence of an acid catalyst to form the isoquinoline ring.

Another method involves the Pomeranz-Fritsch reaction, where a benzylamine derivative undergoes cyclization in the presence of an acid to form the isoquinoline structure. The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-3-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

6-(tert-Butyl)-3-methylisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    Methyl tert-butyl ether: Used as a fuel additive.

    2,4,6-Tri-tert-butylphenol: Employed in polymer chemistry.

Uniqueness

6-(tert-Butyl)-3-methylisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

6-tert-butyl-3-methylisoquinoline

InChI

InChI=1S/C14H17N/c1-10-7-12-8-13(14(2,3)4)6-5-11(12)9-15-10/h5-9H,1-4H3

InChI Key

DMOCRXGJWWDLPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(C)(C)C)C=N1

Origin of Product

United States

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